molecular formula C4H9Br B032881 1-Bromobutane-D9 CAS No. 98195-36-9

1-Bromobutane-D9

Cat. No. B032881
CAS RN: 98195-36-9
M. Wt: 146.07 g/mol
InChI Key: MPPPKRYCTPRNTB-YNSOAAEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromobutane-D9 is a compound relevant in various fields of organic chemistry and material science. The focus here is on its synthesis, structure, and properties.

Synthesis Analysis

1-Bromobutane is synthesized from n-butyl alcohol, using red phosphorus and liquid bromine with sulfuric acid as a catalyst. Optimum conditions for high yield have been identified as specific ratios of these reagents, with a yield up to 83% (L. Jun, 2012). Another approach involves the continuous-flow synthesis in the gas phase from 1-butanol using hydrochloric or hydrobromic acids and a catalyst supported on silica gel (P. Tundo & M. Selva, 2005).

Molecular Structure Analysis

The molecular structure of 1-bromobutane has been determined using gas-phase electron diffraction and ab initio molecular orbital calculations. It exhibits different conformers in the gas phase at various temperatures. The molecular structure is defined by specific bond lengths and angles (K. Aarset et al., 1995).

Chemical Reactions and Properties

1-Bromobutane participates in various chemical reactions, such as the addition reaction of bromonitromethane to aldehydes catalyzed by NaI. This process leads to the formation of 1-bromo-1-nitroalkan-2-ols under mild conditions, highlighting its reactivity and versatility in organic synthesis (J. Concellón et al., 2006).

Physical Properties Analysis

The Raman and infrared spectra of 1-bromobutane have been measured in various states (gaseous, liquid, glassy, crystalline). This analysis provides insights into its physical properties like rotational isomerism, highlighting its behavior in different states of aggregation (H. Matsuura et al., 1979).

Chemical Properties Analysis

The rotational spectrum of 1-bromobutane, measured using Fourier transform microwave spectroscopy, provides detailed information on its chemical properties. The data offers insights into the molecule's conformers and its behavior in different chemical environments (Jihyun Kim et al., 2016).

Safety And Hazards

1-Bromobutane-D9 is classified as a dangerous good for transport and may be subject to additional shipping charges . It is highly flammable and causes skin irritation . It may cause respiratory irritation, is suspected of causing cancer, may damage fertility or the unborn child, and may cause damage to organs (Liver) through prolonged or repeated exposure if inhaled . It is also toxic to aquatic life with long-lasting effects .

Future Directions

1-Bromobutane-D9 is commonly used in research and development of new drugs, agrochemicals, and other high-performance materials . Its stable isotope labeling allows for more accurate tracking and identification of molecules in biological and environmental systems , making it a valuable tool for scientists and researchers.

properties

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,4-nonadeuteriobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i1D3,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPPKRYCTPRNTB-YNSOAAEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481752
Record name 1-Bromobutane-D9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromobutane-D9

CAS RN

98195-36-9
Record name 1-Bromobutane-D9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.